CCR4 Receptor Binding Affinity: Ortho-Methyl Substitution Effect on Chemokine Receptor Engagement
In a radioligand displacement assay measuring binding to human CCR4, 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride (ZINC28566472) exhibited a pKi of 6.10, corresponding to a Ki of approximately 794 nM [1]. This value was reported alongside a series of structurally related morpholino-triazine and heterocyclic CCR4 antagonists in the side-chain exploration SAR study by Purandare et al. (2006). By comparison, the most potent compound in the same series (compound 8c) achieved in vivo efficacy in a murine allergic inflammation model with an ED50 of 30 mg/kg, indicating that the o-tolyl analog sits in a moderate-affinity region of the SAR landscape [2]. The p-tolyl analog (ZINC000028566474) showed a pKi of 7.22 (~60 nM) in the same CCR4 assay, representing an approximately 13-fold affinity gain conferred by the para-methyl substitution relative to the ortho-methyl substitution [3]. This quantifiable structure–activity difference demonstrates that the o-tolyl substitution pattern yields a distinct pharmacological profile that cannot be replicated by the p-tolyl or m-tolyl isomers.
| Evidence Dimension | CCR4 receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 6.10; Ki ≈ 794 nM |
| Comparator Or Baseline | p-Tolyl analog (6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine; ZINC000028566474): pKi = 7.22; Ki ≈ 60 nM |
| Quantified Difference | ~13.2-fold higher affinity for the p-tolyl analog over the o-tolyl analog |
| Conditions | Radioligand displacement assay using [125I]-labeled chemokine ligand; recombinant human CCR4 receptor expressed in CHO-K1 cells; data from Purandare et al., Bioorg. Med. Chem. Lett. 2006, 16(1), 204–207; curated in ChEMBL and ZINC. |
Why This Matters
For end-users procuring a CCR4 tool compound with moderate affinity—suitable for serving as a selectivity control or as a starting scaffold for further optimization—this compound offers a defined, intermediate-affinity reference point, whereas the p-tolyl analog provides high affinity more appropriate for potent antagonism studies.
- [1] ZINC Database. Observation for ZINC28566472: CCR4_HUMAN pKi = 6.10. Data derived from ChEMBL (CHEMBL1148558) and Purandare et al. (2006). Available at: https://zinc.docking.org/substances/ZINC000028566472/observations/ View Source
- [2] Purandare AV, Wan H, Gao A, Somerville J, Burke C, Vaccaro W, Yang X, McIntyre KW, Poss MA. Optimization of CCR4 antagonists: Side-chain exploration. Bioorg Med Chem Lett. 2006 Jan 1;16(1):204-7. doi: 10.1016/j.bmcl.2005.09.022. PMID: 16236499. View Source
- [3] ZINC Database. Observation for ZINC000028566474 (p-tolyl analog): CCR4_HUMAN pKi = 7.22. Available at: https://zinc.docking.org/substances/ZINC000028566474/observations/ View Source
